molecular formula C23H24N2O4 B13388033 (2S)-2-amino-3-[(triphenylmethyl)carbamoyl]propanoic acid hydrate

(2S)-2-amino-3-[(triphenylmethyl)carbamoyl]propanoic acid hydrate

Cat. No.: B13388033
M. Wt: 392.4 g/mol
InChI Key: LGSZZNPDVYLXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate is a complex organic compound that features a trityl group, an amino group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate typically involves the protection of the amino group using a trityl group. This is followed by the introduction of the keto group through oxidation reactions. The final step involves the hydration of the compound to form the hydrate. Common reagents used in these reactions include trityl chloride, oxidizing agents like manganese dioxide, and water for hydration .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Flow microreactor systems are often employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate involves its interaction with specific molecular targets and pathways. The trityl group enhances the compound’s stability and facilitates its binding to target molecules. The amino and keto groups participate in various biochemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-4-oxo-4-(benzylamino)butanoic acid hydrate
  • (S)-2-Amino-4-oxo-4-(phenylamino)butanoic acid hydrate
  • (S)-2-Amino-4-oxo-4-(tert-butylamino)butanoic acid hydrate

Uniqueness

(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate is unique due to the presence of the trityl group, which provides enhanced stability and specific reactivity patterns compared to other similar compounds .

Properties

IUPAC Name

2-amino-4-oxo-4-(tritylamino)butanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3.H2O/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16,24H2,(H,25,26)(H,27,28);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSZZNPDVYLXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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